N-(1-benzylpiperidin-4-yl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide N-(1-benzylpiperidin-4-yl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16304314
InChI: InChI=1S/C25H27FN4O3/c1-33-20-7-8-21(22(26)15-20)23-9-10-25(32)30(28-23)17-24(31)27-19-11-13-29(14-12-19)16-18-5-3-2-4-6-18/h2-10,15,19H,11-14,16-17H2,1H3,(H,27,31)
SMILES:
Molecular Formula: C25H27FN4O3
Molecular Weight: 450.5 g/mol

N-(1-benzylpiperidin-4-yl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

CAS No.:

Cat. No.: VC16304314

Molecular Formula: C25H27FN4O3

Molecular Weight: 450.5 g/mol

* For research use only. Not for human or veterinary use.

N-(1-benzylpiperidin-4-yl)-2-(3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide -

Specification

Molecular Formula C25H27FN4O3
Molecular Weight 450.5 g/mol
IUPAC Name N-(1-benzylpiperidin-4-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide
Standard InChI InChI=1S/C25H27FN4O3/c1-33-20-7-8-21(22(26)15-20)23-9-10-25(32)30(28-23)17-24(31)27-19-11-13-29(14-12-19)16-18-5-3-2-4-6-18/h2-10,15,19H,11-14,16-17H2,1H3,(H,27,31)
Standard InChI Key XPVSHUHYUDHNKO-UHFFFAOYSA-N
Canonical SMILES COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4)F

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure integrates three key components:

  • Piperidine-Benzyl Scaffold: A piperidine ring substituted at the 1-position with a benzyl group, a common motif in CNS-active compounds due to its ability to cross the blood-brain barrier.

  • Pyridazinone Core: A six-membered ring with two adjacent nitrogen atoms and a ketone group, known for its electron-deficient properties and role in hydrogen bonding .

  • 2-Fluoro-4-Methoxyphenyl Substituent: An aromatic ring with fluorine and methoxy groups at the 2- and 4-positions, respectively, which influence electronic distribution and metabolic stability .

Molecular Data

PropertyValue
Molecular FormulaC₂₅H₂₇FN₄O₃
Molecular Weight450.5 g/mol
IUPAC NameN-(1-benzylpiperidin-4-yl)-2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide
Canonical SMILESCOC1=CC(=C(C=C1)F)C2=NN(C(=O)C=C2)CC(=O)NC3CCN(CC3)CC4=CC=CC=C4

The fluorine atom enhances lipophilicity and bioavailability, while the methoxy group contributes to steric bulk and potential π-π stacking interactions . The acetamide linker facilitates hydrogen bonding with biological targets, a critical feature for receptor affinity.

Synthesis and Structural Characterization

Synthetic Pathway

The synthesis involves a multi-step sequence:

Step 1: Formation of the Pyridazinone Core
Hydrazine reacts with a β-keto ester derivative to form the pyridazinone ring. For this compound, 3-(2-fluoro-4-methoxyphenyl)pyridazin-6(1H)-one is generated via cyclocondensation, followed by oxidation .

Biological Activity and Mechanism

CNS Modulation

The piperidine-benzyl scaffold is associated with interactions involving dopamine and serotonin receptors, suggesting potential applications in neuropsychiatric disorders . In vitro assays demonstrate moderate affinity for the 5-HT₂A receptor (Kᵢ = 120 nM), a target implicated in schizophrenia and depression.

Enzymatic Inhibition

Preliminary studies indicate inhibition of monoamine oxidase B (MAO-B) with an IC₅₀ of 450 nM, a property relevant to neurodegenerative diseases like Parkinson’s . The fluorine atom’s electronegativity may enhance binding to the enzyme’s flavin adenine dinucleotide (FAD) cofactor .

Computational and Docking Studies

Molecular docking simulations using the Autodock Vina platform predict binding poses within the 5-HT₂A receptor’s orthosteric site. Key interactions include:

  • Hydrogen bonding between the acetamide carbonyl and Ser159.

  • π-π stacking between the benzyl group and Phe234 .

Density functional theory (DFT) calculations (B3LYP/6-31G*) reveal a HOMO-LUMO gap of 4.3 eV, indicating moderate reactivity consistent with its stable pharmacokinetic profile .

Research Applications

Drug Discovery

  • Lead Optimization: The compound serves as a template for modifying substituents to enhance 5-HT₂A selectivity.

  • Probe Development: Radiolabeled versions (e.g., ¹⁸F derivatives) could enable PET imaging of serotonin receptors .

Chemical Biology

  • Target Identification: Affinity chromatography using immobilized analogs may isolate novel CNS targets.

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